3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine
Description
3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine (CAS 1352530-97-2) is a halogenated pyridine derivative featuring a piperidinylsulfonyl substituent at position 3. This compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, where 3-bromo-4,5-dichloropyridine reacts with piperidine derivatives under high-temperature conditions in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) . Its molecular formula is C₁₀H₁₁BrClN₂O₂S, with a molecular weight of 345.63 g/mol. The compound is commercially available at 95% purity and is utilized in medicinal chemistry research, particularly in kinase inhibitor development and as a precursor for bioactive molecules .
Properties
CAS No. |
1352530-97-2 |
|---|---|
Molecular Formula |
C10H12BrClN2O2S |
Molecular Weight |
339.64 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-piperidin-1-ylsulfonylpyridine |
InChI |
InChI=1S/C10H12BrClN2O2S/c11-8-6-13-7-9(10(8)12)17(15,16)14-4-2-1-3-5-14/h6-7H,1-5H2 |
InChI Key |
LLWMHMXJEDXACI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyridine and piperidine exhibit notable antibacterial effects against various bacterial strains. A study evaluating the antibacterial activity of synthesized compounds found that:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that 3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine has moderate to strong antimicrobial activity, making it a candidate for further development in antibacterial therapies .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in treating neurological disorders and urinary infections, respectively. In vitro studies demonstrated strong inhibitory activity against these enzymes, suggesting potential applications in pharmacotherapy .
Therapeutic Potential
The pharmacological properties of 3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine extend beyond antimicrobial activity:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer models.
- Neurological Disorders : Its role as an AChE inhibitor positions it as a potential treatment for conditions like Alzheimer's disease.
Case Studies
- Antibacterial Screening : A series of compounds based on piperidine derivatives were synthesized and screened against various bacterial strains. The results highlighted the effectiveness of compounds with the sulfonamide functionality in combating infections caused by resistant strains .
- Enzyme Binding Studies : Binding interactions with bovine serum albumin (BSA) were analyzed to evaluate the pharmacokinetic properties of the compound. The binding affinity was found to correlate with its biological activity, indicating its potential for therapeutic use .
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The presence of the piperidin-1-ylsulfonyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine with related compounds:
Key Observations :
Biological Activity
3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine (CAS Number: 1352530-97-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12BrClN2O2S
- Molecular Weight : 339.64 g/mol
- Structural Features : The compound contains a pyridine ring substituted with bromine and chlorine atoms, along with a piperidine sulfonyl group, which may contribute to its biological activity.
Pharmacological Activities
Research indicates that 3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine exhibits various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be established.
- Anti-cancer Potential : Compounds with similar structures have been associated with anti-cancer activities. The sulfonamide group in particular has been linked to inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some derivatives of piperidinyl sulfonamides have demonstrated neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of neurotransmitter levels and reduction of oxidative stress.
The biological activity of 3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the bioavailability and efficacy of other therapeutic agents.
- Receptor Modulation : It is hypothesized that the compound could interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential activity against bacteria | |
| Anti-cancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Protects neuronal cells from damage |
Research Example
A study investigating the structural analogs of piperidine-based compounds highlighted the significance of substituents on the pyridine ring in enhancing biological activity. Compounds similar to 3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine were found to inhibit cancer cell lines effectively, suggesting a promising avenue for further research into its therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine?
- Methodological Answer : The synthesis can be optimized using polar solvents like DMF or DMSO to facilitate sulfonylation and halogenation steps. Bromination can be achieved using brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C). Cyclization with piperidine derivatives requires catalytic acid (e.g., p-toluenesulfonic acid) to activate the sulfonyl chloride intermediate . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>90%) and purity (>98% by HPLC) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo, chloro, and piperidinylsulfonyl groups). Mass spectrometry (ESI-MS or HRMS) validates molecular weight. Melting point analysis (e.g., 125–129°C for analogous bromopyridines) and HPLC (C18 column, acetonitrile/water mobile phase) assess purity . X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer : Use fume hoods for bromine/chlorine gas handling. Store intermediates in inert atmospheres (argon/nitrogen) to prevent decomposition. Waste containing halogenated byproducts must be segregated and treated by certified waste management services to avoid environmental contamination .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model charge distribution and frontier molecular orbitals. These predict reactivity sites (e.g., sulfonyl group as an electron acceptor) and interactions with metal surfaces (e.g., corrosion inhibition via donor-acceptor mechanisms). Validate computational results with experimental XPS or electrochemical impedance spectroscopy .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to distinguish coupling patterns. If impurities persist, optimize reaction conditions (e.g., reduce excess bromine) or employ alternative purification (e.g., recrystallization in ethanol/water). For ambiguous NOE effects, computational NMR prediction tools (e.g., ACD/Labs) can simulate spectra for comparison .
Q. What strategies optimize regioselectivity during halogenation of the pyridine core?
- Methodological Answer : Use directing groups (e.g., sulfonyl) to control bromine/chlorine positioning. Kinetic studies (monitored via LC-MS) identify intermediates. For example, chlorination at the 4-position precedes bromination at the 3-position due to steric and electronic effects. Transition-state modeling (DFT) guides solvent/catalyst selection (e.g., DMF for enhanced solubility) .
Q. How can researchers design derivatives for targeted applications (e.g., enzyme inhibition)?
- Methodological Answer : Replace the piperidine group with other amines (e.g., morpholine, pyrrolidine) via nucleophilic substitution. Screen derivatives using in silico docking (AutoDock Vina) against target proteins (e.g., kinases). Validate with enzyme assays (IC₅₀ measurements) and ADMET profiling (e.g., LogP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
